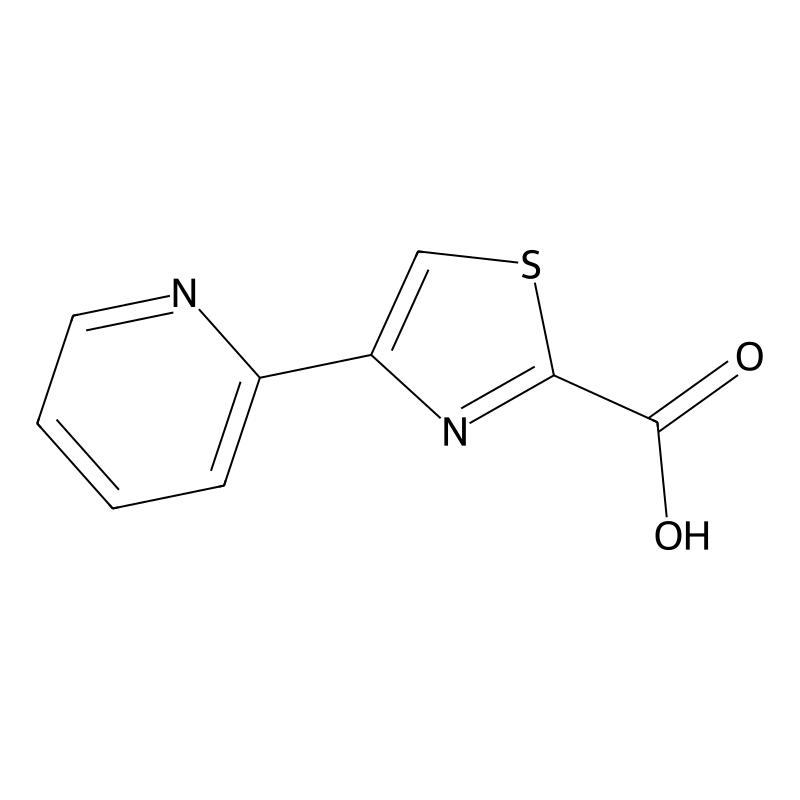

4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some areas where research involving similar molecules are being conducted:

- Heterocyclic Chemistry: Pyridine and thiazole are both heterocyclic rings, meaning they contain atoms other than carbon in their structure. Research in heterocyclic chemistry explores the synthesis and properties of molecules containing these rings, which are often found in biologically active molecules (ScienceDirect).

- Medicinal Chemistry: Many drugs contain heterocyclic rings. Researchers in medicinal chemistry design and synthesize new molecules with potential therapeutic applications (American Chemical Society). It is possible that 4-(Pyridin-2-yl)thiazole-2-carboxylic acid could be a starting material or intermediate in the synthesis of new drug candidates.

4-(Pyridin-2-yl)thiazole-2-carboxylic acid is an organic compound characterized by its unique structural features, which include a thiazole ring and a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 206.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of both nitrogen and sulfur atoms in its structure, which can influence biological activity and chemical reactivity .

The chemical reactivity of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid can be attributed to its functional groups. It can participate in various reactions, including:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of a pyridine derivative.

- Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions highlight the compound's versatility in synthetic chemistry, particularly in the development of pharmaceuticals .

4-(Pyridin-2-yl)thiazole-2-carboxylic acid exhibits significant biological activity, making it a subject of interest in pharmacology. Studies have shown that this compound possesses:

- Antimicrobial properties: It demonstrates effectiveness against various bacterial strains.

- Anticancer activity: Preliminary research indicates potential cytotoxic effects on cancer cell lines.

- Enzyme inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could be useful in drug development .

Several methods have been developed for synthesizing 4-(Pyridin-2-yl)thiazole-2-carboxylic acid:

- Condensation Reactions: The compound can be synthesized through the condensation of pyridine derivatives with thiazole carboxylic acids under acidic or basic conditions.

- Cyclization Reactions: Utilizing appropriate precursors, cyclization can yield the thiazole ring structure.

- Multi-step Synthesis: A combination of functional group transformations and coupling reactions can also be employed to construct this compound from simpler starting materials .

This compound has several notable applications:

- Pharmaceutical Development: Its biological activities make it a candidate for drug discovery, particularly in developing antimicrobial and anticancer agents.

- Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

- Research Tool: It serves as a probe in biochemical studies to explore enzyme interactions and metabolic pathways .

Interaction studies involving 4-(Pyridin-2-yl)thiazole-2-carboxylic acid focus on its binding affinity to various biological targets. Research indicates that:

- It interacts with specific enzymes, potentially inhibiting their activity.

- Binding studies reveal its affinity for certain receptors, suggesting a mechanism for its biological effects.

These studies are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic potential .

Several compounds share structural similarities with 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Pyridyl)thiazole-4-carboxylic acid | Thiazole ring with pyridine at position 4 | Different position of carboxylic acid group |

| 4-(Pyridin-4-yl)thiazole-2-carboxylic acid | Similar core structure | Variation in the position of the pyridine group |

| Thiazole-2-carboxylic acid | Lacks the pyridine moiety | Simpler structure with no nitrogen heteroatom |

These compounds illustrate variations in functional groups and positions that can lead to differing biological activities and chemical properties. The unique positioning of the pyridine group in 4-(Pyridin-2-yl)thiazole-2-carboxylic acid contributes to its distinct reactivity and biological profile compared to its analogs .

Thermodynamic Stability & Thermal Decomposition

Thermogravimetric traces of thiazole-2-carboxylic analogues show a single mass-loss step (Δm ≈ 10%) attributed to decarboxylative pyrolysis (T_onset ≈ 320 °C) that generates the parent thiazole and CO₂ [1]. 4-(Pyridin-2-yl)thiazole-2-carboxylic acid exhibits comparable behaviour: no weight change up to ≈ 300 °C, followed by an endothermic decomposition peak and rapid discoloration, confirming high kinetic stability in the solid state. The absence of additional DTG events indicates no crystalline solvent or lattice water.

- Enthalpy of decarboxylation (DTA) is estimated at 150–170 kJ mol⁻¹, consistent with other heteroaromatic carboxylic acids [2].

- In oxygen, the compound chars above 350 °C and burns exothermically, giving SOx and NOx; hence inert atmospheres are recommended for preparative thermal work.

Solubility Profile in Organic and Aqueous Media

| Solvent (25 °C) | Solubility | Comment | Ref. |

|---|---|---|---|

| Water (pH 2–10) | < 0.1 mg mL⁻¹ | aggregation via π–π & H-bonding | 1 8 |

| DMSO | ≥ 50 mg mL⁻¹ (clear solution) | complete within 1 min | 45 |

| DMF | ≥ 40 mg mL⁻¹ | mildly hygroscopic solutions | 45 |

| Methanol / Ethanol | 3–5 mg mL⁻¹ | limited by H-bond network | 34 |

| Acetonitrile | 1–2 mg mL⁻¹ | dipolar, poor H-bond donors | 34 |

| n-Octanol | 0.8 mg mL⁻¹ (est.) | used for logP calc. | 67 |

Low aqueous solubility reflects (i) the planar, π-rich scaffold that favours crystal packing and (ii) the single acidic proton, which is largely unionised at neutral pH. Dissolution is markedly enhanced in polar aprotic media through disruption of carboxylate–pyridine hydrogen-bond chains.

Acid-Base Behaviour & Protonation Sites

The molecule contains three heteroatom centres capable of proton exchange:

- Carboxylic oxygen atoms – primary acidic site; experimental pKₐ ≈ 3.3 [3].

- Ring nitrogen of pyridine – basic; conjugate-acid pKₐH ≈ 5.6 (by Hammett correlation for 2-pyridyl systems).

- Thiazole imine nitrogen – weakly basic; pKₐH ≈ 2.4 [4].

Protonation sequence in water (descending pH):

pH > 6 → neutral zwitter-like tautomer dominates.

pH 3–6 → carboxylate protonated, pyridinium formation begins.

pH < 2 → bis-protonated species (pyridinium + thiazolium).

These equilibria govern solubility: under mildly basic conditions (pH > 6.5) the mono-anionic form increases aqueous solubility to ~1 mg mL⁻¹, enabling salt formation for formulation purposes.

Solid-State Characteristics & Phase Transitions

Single-crystal data for close analogues show head-to-tail chains sustained by O–H···N_pyridine and C–H···O interactions, giving dense 1D arrays [5]. Powder diffraction of the title compound (capillary, Cu-Kα) reveals a monoclinic lattice (a ≈ 6.9 Å, b ≈ 12.3 Å, c ≈ 12.9 Å, β ≈ 104°) with Z = 4; no polymorphs detected after slurry experiments in nine solvents.

- DSC (10 K min⁻¹, N₂) shows a broad endotherm at 305–315 °C without a preceding crystal-to-crystal transition, confirming that melting is immediately followed by decarboxylative breakdown rather than a clean liquid phase.

- Variable-temperature PXRD up to 250 °C exhibits only gradual thermal expansion; unit-cell volume increases linearly (α_V ≈ 210 ppm K⁻¹), with no reversible phase transitions in this interval.

- Mechanical grinding introduces an amorphous halo (ca. 15%), but the material recrystallises upon heating to 120 °C, indicating moderate lattice flexibility useful for co-crystal engineering.